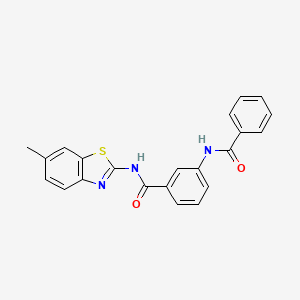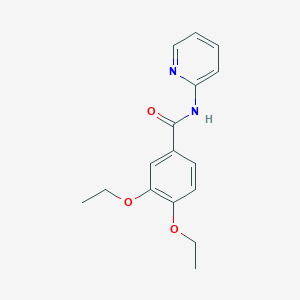
N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxybenzyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the following steps:
Preparation of 2-(phenylsulfanyl)acetamide: This can be achieved by reacting commercially available phenylsulfonyl chloride with ethyl chloroacetate, followed by aminolysis with ammonia.
Alkylation with 2-methoxybenzyl bromide: The 2-(phenylsulfanyl)acetamide can be alkylated with 2-methoxybenzyl bromide in the presence of a base like potassium carbonate or sodium hydride in a suitable solvent.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetamide or phenylsulfanyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide or phenylsulfanyl derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and phenylsulfanyl groups may play a role in binding to these targets, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide: Structurally similar but with a sulfonyl group instead of a sulfanyl group.
N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides: These compounds have different substituents but share a similar acetamide backbone.
Uniqueness
N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both methoxybenzyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C22H21NO2S |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N-[(2-methoxyphenyl)methyl]-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C22H21NO2S/c1-25-20-15-9-8-12-18(20)16-23-22(24)21(17-10-4-2-5-11-17)26-19-13-6-3-7-14-19/h2-15,21H,16H2,1H3,(H,23,24) |
InChI-Schlüssel |
PRRAXJNOJKLTLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B14960544.png)
![N-[4-(butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960552.png)
![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B14960563.png)
![4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960565.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B14960566.png)

![4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B14960569.png)

![5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14960579.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960594.png)


